Methysergide

5-HT2B receptor functional selectivity metabolite pharmacology

Researchers investigating 5-HT2 receptor pathways face confounding effects from agonist-driven fibrotic and valvulopathic responses. Methysergide provides the essential tool for isolating 5-HT2B antagonism from agonist activity. • Pure 5-HT2B antagonist - lacks agonist activity at 5-HT2B, unlike its metabolite methylergometrine • Species selectivity - preferred for rat models due to selectivity for rodent over human 5-HT2 receptors • Low intrinsic vasoconstrictor activity - ~160- to ~316-fold lower than ergotamine in human vascular preparations Supplied as ≥98% pure reference standard with ambient-temperature shipping for global procurement.

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
CAS No. 361-37-5
Cat. No. B1194908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysergide
CAS361-37-5
SynonymsDésernil Sandoz
Désernil-Sandoz
Deseril
Desril
Dimaleate, Methysergide
Dimethylergometrin
Maleate, Methysergide
Methylmethylergonovine
Methysergide
Methysergide Dimaleate
Methysergide Maleate
Sansert
UML 491
UML-491
UML491
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
InChIInChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
InChIKeyKPJZHOPZRAFDTN-ZRGWGRIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C;  ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR;  WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER;  1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM;  PRACTICALLY INSOL IN ETHER /MALEATE/
Decomposes above 165 °C;  sol in methanol, less soluble in water (1:250);  practically insoluble in absolute ethanol;  practically insoluble in absolute ethanol /Methysergide dimaleate/

Structure & Identifiers


Interactive Chemical Structure Model





Methysergide: Ergot-Derived 5-HT Antagonist


Methysergide (CAS 361-37-5) is a semi-synthetic ergoline alkaloid and congener of lysergic acid diethylamide that functions pharmacologically as a nonselective 5-HT1 receptor agonist and a potent 5-HT2/5-HT7 receptor antagonist. [1] Unlike most ergot alkaloids, it exhibits weak vasoconstrictor and oxytocic properties while maintaining pronounced serotonin antagonism in vascular and gastrointestinal smooth muscle. [2] Its therapeutic niche has historically been the prophylactic treatment of migraine and vascular headaches, and it has been used to antagonize serotonin in carcinoid syndrome. [3]

Receptor Profile 5-HT1 agonist / 5-HT2 & 5-HT7 antagonist tool
Ergot Distinction Weak vasoconstrictor and oxytocic properties vs. classical ergot alkaloids
Metabolic Context Prodrug: extensive first-pass metabolism to active metabolite methylergometrine

Why Generic Substitution Fails for Methysergide


In-class substitution among 5-HT receptor ligands is precluded by substantial divergence in both pharmacodynamic and pharmacokinetic properties. Methysergide exhibits a distinctive functional profile—acting as an agonist at 5-HT1 receptors while functioning as an antagonist at 5-HT2 and 5-HT7 receptors. More critically, it serves as a prodrug, undergoing extensive first-pass metabolism (systemic bioavailability of only 13%) to the more potent and longer-lasting active metabolite methylergometrine. [1] This dual-compound pharmacology cannot be replicated by direct administration of methylergometrine, cyproheptadine, pizotifen, or other ergot derivatives, each of which displays divergent receptor binding affinities, functional activities (e.g., full vs. partial agonism), and tissue-specific effects. [2]

! Prodrug pharmacology cannot be replicated by direct methylergometrine; dual parent-metabolite activity is absent.
Methylergometrine alone lacks methysergide's 5-HT2B antagonist component.
! Divergent receptor binding and functional selectivity across 5-HT subtypes prevent interchange with cyproheptadine, pizotifen, or other ergot derivatives.
Receptor affinity and intrinsic activity profiles differ substantially.
! Species selectivity for rat vs. human 5-HT2 receptors may shift translational interpretation if substituted with ergotamine or dihydroergotamine.
Rat-preferring binding is linked to indole-N methyl substitution.

Methysergide Differentiation Evidence


5-HT2B Antagonism vs. Metabolite Agonism

Methysergide and its primary metabolite methylergometrine exhibit opposite functional activities at the 5-HT2B receptor. Methysergide acts as an antagonist at 5-HT2B receptors, whereas methylergometrine is a potent agonist at the same receptor. [1] This functional divergence is clinically significant because 5-HT2B agonism is mechanistically linked to cardiac valvulopathy and fibrotic complications. [2] The parent compound's antagonist profile at 5-HT2B therefore represents a more favorable safety signal relative to direct methylergometrine administration, although the in vivo conversion to the agonist metabolite limits this advantage with chronic use. [3]

5-HT2B Functional Activity
Head-to-head
Parent: antagonist
Metabolite: potent agonist
Opposite functional activities; parent antagonism may limit fibrotic signaling context.
In vivo conversion to agonist metabolite limits sustained antagonism.
5-HT2B receptor functional selectivity metabolite pharmacology fibrosis

High Affinity for Cortical Non-5-HT1A Sites

In human frontal cortex membranes, methysergide displays relatively high affinity (120 ± 60 nM) for non-5-HT1A sites labeled by [3H]-5-HT, whereas all other antimigraine agents tested—including cyproheptadine, pizotifen, (-)pindolol, alprenolol, (-)propranolol, amitriptyline, verapamil, and nifedipine—exhibit affinities greater than 1,000 nM for these same sites. [1] At 5-HT2 receptors labeled by [3H]-spiperone, methysergide, cyproheptadine, and pizotifen all show extreme potency with affinity constants of 1 to 10 nM. [2]

Non-5-HT1A Binding
Head-to-head
Ki 120 ± 60 nM vs. all comparators >1,000 nM
>8-fold higher affinity; supports occupancy studies in cortical tissue.
Human frontal cortex [3H]-5-HT displacement assay.
5-HT receptor binding human cortex antimigraine drugs radioligand displacement

Opposite Species Selectivity at 5-HT2 Receptors

Among eleven ergot compounds evaluated for 5-HT2 receptor binding in rat versus human cortex, methysergide (along with mesulergine, nicergoline, and metergoline) displays selectivity for rat 5-HT2 receptors. In contrast, ergotamine and dihydroergotamine (along with pergolide, ergonovine, and lisuride) exhibit selectivity for human 5-HT2 receptors. [1] This species selectivity is structurally linked to the presence of a methyl substitution on the indole nitrogen in rat-selective compounds, versus a hydrogen in human-selective compounds. [2]

Species Selectivity
Head-to-head
Selective for rat 5-HT2; ergotamine and dihydroergotamine selective for human
Species-dependent binding; supports rat model selection over human-preferring ergots.
Indole-N methyl substitution drives rat preference.
species selectivity 5-HT2 receptor ergot alkaloids translational pharmacology

Lower Partial Agonist Efficacy in Basilar Artery

In isolated postmortem human basilar artery spiral strips, methysergide acts as a partial agonist with significantly lower efficacy than structurally related ergot alkaloids. The rank order of efficacy is ergotamine > dihydroergotamine > methysergide, producing pD2 values of 9.30, 9.60, and 7.10, respectively. [1] Antagonism of 5-HT by all three compounds was of the non-competitive type. [2]

Vascular Partial Agonism
Head-to-head
pD2 7.10 vs. ergotamine 9.30, dihydroergotamine 9.60
~160–316× lower intrinsic activity; supports antagonist studies with minimal contractile effect.
Human basilar artery ex vivo context.
vascular pharmacology partial agonist pD2 human basilar artery

Broad Multi-Receptor Serotonergic Binding

Methysergide exhibits a broad receptor binding profile that distinguishes it from selective pharmacological tools. It binds to recombinant human 5-HT1A (KD = 23.44 nM), 5-HT2A (Ki = 2.69 nM), and 5-HT2C (KD = 1.26 nM) receptors, while also acting as an antagonist at 5-HT7 receptors (pA2 = 7.6 in human colonic circular muscle). [1] This contrasts with selective agents such as ketanserin (selective 5-HT2A antagonist) and SB 204070 (selective 5-HT4 antagonist), which lack activity across multiple receptor families. [2]

Multi-Receptor Profile
Class-level
5-HT1A KD 23.4 nM, 5-HT2A Ki 2.69 nM, 5-HT2C KD 1.26 nM; 5-HT7 pA2 7.6
Broad receptor engagement; supports multi-target pathway studies.
Recombinant human receptors; not selective, confounds single-target interpretation.
receptor binding 5-HT7 receptor pA2 multi-receptor pharmacology

First-Pass Metabolism to Methylergometrine

Methysergide exhibits low oral systemic availability of only 13%, primarily due to extensive first-pass hepatic metabolism to methylergometrine. [1] After oral administration of methysergide, plasma concentrations of the metabolite methylergometrine are considerably higher than those of the parent drug, with the area under the plasma concentration curve (AUC) for methylergometrine exceeding that of methysergide by more than ten-fold. [2] Methylergometrine also demonstrates a significantly longer elimination half-life than methysergide (223 ± 43 min vs. 62.0 ± 8.3 min following oral administration). [3]

Prodrug Metabolism
Head-to-head
Bioavailability 13%; metabolite AUC >10× parent, t1/2 223 vs 62 min
Metabolite dominates in vivo exposure; requires dual PK-PD interpretation.
Oral administration study context in healthy men.
pharmacokinetics first-pass metabolism prodrug bioavailability

Methysergide Application Scenarios


5-HT2B Antagonism Without Fibrotic Confounding

Methysergide is the appropriate tool compound for in vitro studies requiring 5-HT2B receptor antagonism without concurrent agonist activity. Unlike its primary metabolite methylergometrine, which acts as a potent 5-HT2B agonist, methysergide functions as an antagonist at this receptor subtype. [1] This property is essential for investigating 5-HT2B-mediated signaling pathways in isolation from the fibrotic and valvulopathic effects associated with 5-HT2B agonism. [2]

Rat 5-HT2 Receptor Pharmacology

For preclinical studies utilizing rat models, methysergide is the preferred ergot alkaloid for 5-HT2 receptor targeting due to its documented selectivity for rat over human 5-HT2 receptors. [1] In contrast, commonly used alternatives such as ergotamine and dihydroergotamine exhibit selectivity for human 5-HT2 receptors and will produce attenuated binding in rat tissues. [2] This species selectivity, driven by the methyl substitution on the indole nitrogen, makes methysergide essential for translational studies bridging rodent and human pharmacology. [3]

Vascular Tissue Studies with Minimal Intrinsic Activity

In isolated human vascular preparations, methysergide provides a functional advantage over other ergot alkaloids due to its substantially lower partial agonist efficacy (pD2 = 7.10 vs. 9.30 for ergotamine and 9.60 for dihydroergotamine in human basilar artery). [1] This ~160-fold to ~316-fold lower intrinsic activity allows researchers to study 5-HT antagonism with minimal confounding contractile effects from the compound itself. [2]

Multi-Receptor Serotonergic Profiling

Methysergide's broad activity across 5-HT1, 5-HT2, and 5-HT7 receptor families makes it suitable for studies requiring simultaneous modulation of multiple serotonergic targets. [1] Recent evidence demonstrates that methysergide induces crosstalk inhibition between 5-HT2AR and 5-HT7R in neuroblastoma cells, increasing apoptosis and inducing cell cycle arrest. [2] This multi-receptor activity profile cannot be achieved with selective antagonists such as ketanserin (5-HT2A-selective) or SB 204070 (5-HT4-selective). [3]

Pharmacokinetic and Prodrug Metabolism Studies

Methysergide serves as a valuable model compound for studying prodrug activation and first-pass metabolism. With only 13% oral bioavailability and conversion to a metabolite (methylergometrine) that achieves >10-fold higher systemic exposure and >3.6-fold longer half-life, methysergide provides a well-characterized system for investigating the pharmacokinetic-pharmacodynamic relationship of a parent compound and its active metabolite. [1] This is particularly relevant for research into ergot alkaloid metabolism and the contribution of active metabolites to therapeutic and adverse effects. [2]

Application
Selection Property
Validation Focus
5-HT2B antagonist studies
Antagonist vs. agonist functional selectivity
Fibrotic signaling pathway assays; confirmation of parent antagonism
Rat 5-HT2 receptor pharmacology
Species selectivity (rat > human)
Binding affinity in rat cortical membranes; translational model interpretation
Ex vivo vascular antagonist studies
Low partial agonist efficacy
Contractile response assays with minimal intrinsic activity
Multi-receptor serotonergic profiling
Broad 5-HT1/2/7 engagement
Pathway crosstalk and apoptosis/cell cycle assays in neuroblastoma models
Prodrug metabolism and PK/PD studies
Low oral bioavailability with active metabolite formation
Parent-metabolite exposure modeling; first-pass metabolism characterization

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